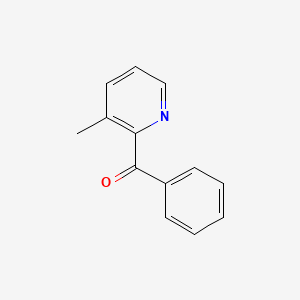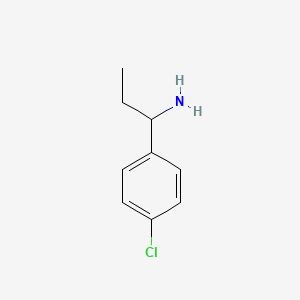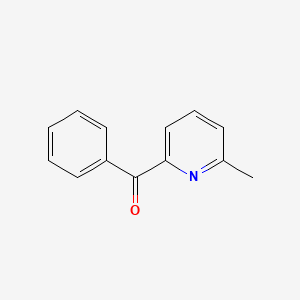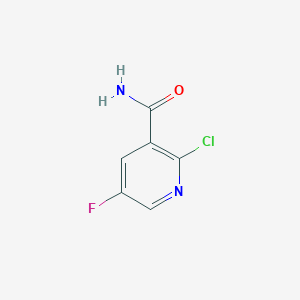
2-苯甲酰基-3-甲基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-Benzoyl-3-methylpyridine can be achieved through a method involving one-step oxidization . This method involves using phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . The yield of 2-Benzoyl-3-methylpyridine obtained by this method can reach up to 95% .Molecular Structure Analysis
2-Benzoyl-3-methylpyridine has a molecular formula of C13H11NO and a molecular weight of 197.23 g/mol. It contains a total of 27 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 1 Pyridine .科学研究应用
互变异构平衡和 π 电子离域
Gawinecki 等人(2006 年)探讨了 π 电子离域对苯并环化的 2-苯甲酰基吡啶(包括 2-苯甲酰基-3-甲基吡啶衍生物)中互变异构平衡的影响。他们的研究表明,π 电子离域显着影响了这些化合物的互变异构偏好,突出了分子内氢键和给电子取代基在稳定特定互变异构形式中的重要性 (Gawinecki 等,2006)。
分子结构分析
Yusof 等人(2006 年)报道了一种相关化合物 1-苯甲酰基-3-(6-甲基吡啶-2-基)硫脲的分子结构,展示了它的顺反构型以及它如何通过各种相互作用在晶体结构中形成一维链。这项研究提供了对结构特征和形成超分子组装体的潜力的见解 (Yusof 等,2006)。
保护基应用
Vatèle(2005 年)引入了 2-(异戊烯氧基甲基)苯甲酰基 (POMB) 基团作为醇类的新型临时保护基,可以在温和条件下进行应用和去除。这一发现表明了 2-苯甲酰基-3-甲基吡啶衍生物在合成有机化学中的潜在应用,特别是在复杂分子合成中保护和解保护官能团 (Vatèle, 2005)。
糖吡喃苷苯甲酰化
Evtushenko(2010 年)描述了在 MoO2(acac)2 作为催化剂存在下,苯甲酰氯对甲基和苄基糖吡喃苷进行区域选择性苯甲酰化,得到高产率的 3-苯甲酸酯。该方法强调了苯甲酰衍生物(包括 2-苯甲酰基-3-甲基吡啶)在碳水化合物选择性修饰中的效用,对糖基化天然产物和药物分子的合成具有影响 (Evtushenko, 2010)。
作用机制
Target of Action
It is known that pyridine derivatives can interact with various enzymes and receptors in the body . For instance, 3-Methylpyridine, a related compound, has been shown to interact with Collagenase 3 and Stromelysin-1 .
Mode of Action
For example, 2-chloropyrid-3-yllithium, a related compound, combines with methyl iodide to give 2-chloro-3-methylpyridine .
Biochemical Pathways
For instance, pyridine undergoes dehydrogenative dimerization to afford 2,2′-bipyridyl when treated with lithium diisopropylamide (LIDA) in hexamethylphosphoric triamide (HMPA) .
Result of Action
It’s known that pyridine derivatives can have various effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of other pyridine derivatives .
生化分析
Biochemical Properties
2-Benzoyl-3-methylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways . Additionally, 2-Benzoyl-3-methylpyridine has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system .
Cellular Effects
The effects of 2-Benzoyl-3-methylpyridine on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism . In some cell types, 2-Benzoyl-3-methylpyridine has been observed to cause apoptosis, or programmed cell death, by activating specific signaling cascades . These effects highlight the compound’s potential as a tool for studying cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, 2-Benzoyl-3-methylpyridine exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s function . For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby affecting neurotransmitter levels in the nervous system . Additionally, 2-Benzoyl-3-methylpyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzoyl-3-methylpyridine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 2-Benzoyl-3-methylpyridine can lead to sustained oxidative stress in cells, resulting in chronic changes in cellular function . These findings are important for understanding the compound’s potential long-term effects in biological systems.
Dosage Effects in Animal Models
The effects of 2-Benzoyl-3-methylpyridine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . In animal studies, high doses of 2-Benzoyl-3-methylpyridine have been associated with liver and kidney damage, as well as neurotoxicity . These findings underscore the importance of careful dosage control when using this compound in research.
Metabolic Pathways
2-Benzoyl-3-methylpyridine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of 2-Benzoyl-3-methylpyridine can influence its overall biological activity and toxicity . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 2-Benzoyl-3-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by liver cells due to the presence of specific transporters . This distribution pattern can influence the compound’s overall biological effects.
Subcellular Localization
The subcellular localization of 2-Benzoyl-3-methylpyridine is an important factor in its activity and function. The compound has been found to localize in the mitochondria, where it can induce oxidative stress and affect mitochondrial function . Additionally, 2-Benzoyl-3-methylpyridine may be targeted to other organelles through specific post-translational modifications or targeting signals . Understanding its subcellular localization is essential for elucidating its mechanisms of action.
属性
IUPAC Name |
(3-methylpyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-6-5-9-14-12(10)13(15)11-7-3-2-4-8-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHBTVWEDYLGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)










